molecular formula C6H7N5S2 B14548625 5,7-Bis(methylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 61772-86-9

5,7-Bis(methylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B14548625
CAS No.: 61772-86-9
M. Wt: 213.3 g/mol
InChI Key: ZRTKYSSJSGXHGD-UHFFFAOYSA-N
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Description

5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or sulfides, and substitution may yield various alkylated or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as ubiquitin-specific peptidase 28 (USP28), which is involved in the regulation of protein degradation . This inhibition leads to the accumulation of proteins that induce apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of both methyl and sulfanyl groups at specific positions on the triazolopyrimidine ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

61772-86-9

Molecular Formula

C6H7N5S2

Molecular Weight

213.3 g/mol

IUPAC Name

5,7-bis(methylsulfanyl)-2H-triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H7N5S2/c1-12-5-3-4(10-11-9-3)7-6(8-5)13-2/h1-2H3,(H,7,8,9,10,11)

InChI Key

ZRTKYSSJSGXHGD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=NNN=C21)SC

Origin of Product

United States

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